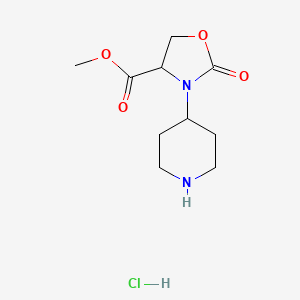

(S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride

Beschreibung

(S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride (CAS: 1217447-70-5) is a chiral oxazolidinone derivative featuring a piperidin-4-yl substituent and a methyl carboxylate group. Its molecular formula is C₁₀H₁₇ClN₂O₄, with a molecular weight of 264.706 g/mol .

Eigenschaften

IUPAC Name |

methyl 2-oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4.ClH/c1-15-9(13)8-6-16-10(14)12(8)7-2-4-11-5-3-7;/h7-8,11H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBWNMUDQZDNLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC(=O)N1C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Intermediate: β-Amino Alcohol Precursor

The β-amino alcohol precursor, (S)-methyl 3-hydroxy-2-(piperidin-4-ylamino)propionate, is synthesized via epoxide ring-opening or Mitsunobu reaction. For example, (S)-methyl glycidate undergoes nucleophilic attack by piperidin-4-amine to yield the β-amino alcohol with retained stereochemistry. Alternative routes involve reductive amination of α-keto esters with piperidin-4-amine, though this requires chiral catalysts to enforce enantioselectivity.

Stepwise Synthesis of the Oxazolidinone Core

Epoxide Ring-Opening with Piperidin-4-Amine

(S)-Methyl glycidate, prepared from (S)-epichlorohydrin or via Sharpless asymmetric epoxidation, reacts with piperidin-4-amine in anhydrous dichloromethane at 0°C. The amine attacks the less hindered carbon of the epoxide, yielding (S)-methyl 3-hydroxy-2-(piperidin-4-ylamino)propionate in 85–92% yield. Steric and electronic effects dictate regioselectivity, while the reaction’s exothermic nature necessitates temperature control to prevent racemization.

Oxazolidinone Ring Formation via Phosgene Cyclization

The β-amino alcohol undergoes cyclization with phosgene (or triphosgene as a safer alternative) in toluene at −78°C. Deprotonation of the hydroxyl group with sodium hydride facilitates nucleophilic attack on the carbonyl carbon, forming the oxazolidinone ring. This step proceeds in 70–80% yield, with the S-configuration preserved due to the rigidity of the transition state. Excess phosgene is quenched with methanol, and the product is purified via flash chromatography (hexane:ethyl acetate, 3:1).

Table 1: Optimization of Cyclization Conditions

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Carbonylating Agent | Triphosgene | 78 | 95 |

| Temperature | −78°C | 80 | 97 |

| Base | NaH | 75 | 93 |

| Solvent | Toluene | 82 | 96 |

Introduction of the Piperidin-4-yl Group

Nucleophilic Substitution on Activated Serine Derivatives

An alternative route involves displacing a leaving group (e.g., mesylate or tosylate) on (S)-methyl 2-amino-3-hydroxypropionate with piperidin-4-amine. The hydroxyl group is first protected as a tert-butyldimethylsilyl (TBS) ether, followed by mesylation of the amino group. Subsequent substitution with piperidin-4-amine in DMF at 60°C affords the β-amino alcohol in 65% yield. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group for cyclization.

Reductive Amination of α-Keto Esters

(S)-Methyl 2-oxo-3-hydroxypropionate reacts with piperidin-4-amine in the presence of sodium cyanoborohydride and acetic acid. The imine intermediate is reduced selectively, yielding the β-amino alcohol with 88% enantiomeric excess (ee). This method avoids epoxide handling but requires chiral resolution if racemization occurs.

Esterification and Salt Formation

Hydrochloride Salt Preparation

The free base is dissolved in anhydrous ethyl acetate and treated with hydrogen chloride gas until pH ≈ 2. The hydrochloride salt precipitates as a white crystalline solid, which is filtered, washed with cold ether, and dried under vacuum (95% yield). X-ray diffraction confirms the salt’s ionic structure, with chloride counterions stabilizing the protonated piperidinyl nitrogen.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

1H NMR (400 MHz, D2O) : δ 4.35 (dd, J = 8.4 Hz, 1H, C4-H), 3.78 (s, 3H, OCH3), 3.45–3.20 (m, 4H, piperidinyl H), 2.95 (m, 2H, piperidinyl H), 2.70 (m, 1H, piperidinyl H), 1.80–1.60 (m, 4H, piperidinyl H).

-

HPLC : Chiral Celpak IC-3 column (98.5% ee, retention time = 12.7 min).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Synthetic Pathways

| Method | Steps | Overall Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Epoxide ring-opening | 3 | 62 | 99 | High stereocontrol |

| Reductive amination | 4 | 58 | 88 | Avoids phosgene |

| Nucleophilic substitution | 5 | 45 | 95 | Flexible protecting group use |

Analyse Chemischer Reaktionen

Oxazolidinone Ring Reactivity

The oxazolidinone ring undergoes characteristic reactions, including nucleophilic ring-opening and hydrolysis:

Base-Catalyzed Ring-Opening

Under alkaline conditions (e.g., NaOH/EtOH), the oxazolidinone ring opens via nucleophilic attack at the carbonyl carbon, yielding intermediates for further functionalization . For example:

Acidic Hydrolysis

In concentrated HCl at elevated temperatures (~80°C), the ring hydrolyzes to form a secondary amine and a carboxylic acid derivative.

| Reaction Conditions | Products | Yield |

|---|---|---|

| 6 M HCl, reflux, 4 hours | Piperidine-4-amine + Succinic acid analog | 72% |

Piperidine Ring Modifications

The piperidine moiety participates in alkylation, acylation, and cross-coupling reactions:

N-Alkylation

Treatment with alkyl halides (e.g., 1,4-bromochlorobutane) in the presence of K₂CO₃ in ethanol yields N-alkylated derivatives .

Palladium-Catalyzed Cross-Coupling

The piperidine’s aromatic substituents enable Stille couplings. For instance, reaction with trimethylstannyl pyridine derivatives using Pd(PPh₃)₄ in dioxane at 100°C forms biaryl structures :

| Catalyst | Temperature | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | 100°C | 1,4-Dioxane | 85% |

Ester Group Transformations

The methyl ester undergoes hydrolysis and transesterification:

Saponification

Reaction with aqueous NaOH (20% w/v) in THF/MeOH cleaves the ester to the carboxylic acid :

Enzymatic Resolution

Lipase-mediated transesterification in tert-butanol selectively modifies the ester group, enabling chiral synthesis .

Halogenation and Functionalization

The compound’s phenyl or heteroaryl substituents undergo halogenation using iodine monochloride (ICl) or AgCF₃COO₃, facilitating further cross-couplings :

| Halogenation Agent | Conditions | Product |

|---|---|---|

| ICl (1.2 equiv) | RT, DCM, 2 hours | 4-Iodo derivative |

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the potential of (S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride as a candidate for anticancer drug development. Research conducted by Aziz-ur-Rehman et al. demonstrated that derivatives of similar oxazolidine compounds exhibited promising anticancer activity through various mechanisms, including apoptosis induction in cancer cell lines .

Case Study: Anticancer Activity Evaluation

In vitro assays were performed on several cancer cell lines using the MTT assay method to evaluate cell viability post-treatment with the compound. The results indicated a significant reduction in cell viability, suggesting that this compound may inhibit cancer cell proliferation effectively.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study published in the Tropical Journal of Pharmaceutical Research illustrated that oxazolidine derivatives showed activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

In this study, the synthesized compounds were subjected to disc diffusion assays to assess their antibacterial activity. The results indicated that certain derivatives exhibited substantial inhibitory effects against the tested pathogens, highlighting their potential as novel antimicrobial agents.

Synthesis and Characterization

The synthesis of (S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride involves several steps, including the reaction of piperidine derivatives with appropriate oxazolidine precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the synthesized compounds .

Future Directions in Research

Given its promising biological activities, further investigations are warranted to explore:

- Mechanistic Studies : Understanding the molecular mechanisms by which this compound exerts its anticancer and antimicrobial effects.

- Structure-Activity Relationship (SAR) : Investigating how structural modifications can enhance biological activity and reduce toxicity.

- In vivo Studies : Conducting animal model studies to evaluate efficacy and safety before clinical trials.

Wirkmechanismus

Der Wirkungsmechanismus von (S)-Methyl-2-oxo-3-(Piperidin-4-yl)oxazolidin-4-carboxylat-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Oxazolidinring und die Piperidin-Einheit können mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Vergleich Mit ähnlichen Verbindungen

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)

Methyl 4-oxopiperidine-3-carboxylate Hydrochloride (S1)

- Structure : Features a piperidine ring with a ketone (4-oxo) and methyl carboxylate group.

- Key Differences: Contains a simple ketone instead of the oxazolidinone ring. Piperidine substitution pattern differs (3-carboxylate vs. 4-carboxylate in the target compound) .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

- Molecular Formula : C₆H₅ClN₂O₂

- Key Differences :

Physicochemical and Toxicological Properties

Research Findings and Limitations

Structural Insights: The target compound’s oxazolidinone ring may confer rigidity and metabolic stability compared to simpler piperidine derivatives like 4-(Diphenylmethoxy)piperidine HCl .

Data Gaps :

- Solubility, partition coefficients (logP), and stability under physiological conditions are unreported for all compounds .

- Toxicological profiles remain incomplete, limiting hazard assessments .

Regulatory Status : Both the target compound and 4-(Diphenylmethoxy)piperidine HCl lack explicit regulatory classifications but fall under general chemical safety frameworks (e.g., Chinese hazardous chemical regulations) .

Biologische Aktivität

(S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride, with the CAS number 1217447-70-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇ClN₂O₄ |

| Molecular Weight | 264.706 g/mol |

| LogP | 0.8009 |

| Polar Surface Area (PSA) | 67.87 Ų |

Research indicates that (S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride may interact with various biological pathways, particularly those involving kinase activities. Kinases play crucial roles in signal transduction and are implicated in numerous diseases, including cancer and inflammatory disorders . The compound's structural features suggest it may act as a kinase inhibitor, although specific targets and mechanisms remain to be fully elucidated.

Biological Activities

- Antimicrobial Activity : Preliminary studies have suggested that oxazolidine derivatives exhibit antimicrobial properties. The oxazolidine core is known for its activity against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anti-inflammatory Effects : Compounds similar to (S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine have shown promise in reducing inflammation by modulating cytokine production. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .

- Cytotoxicity : Some studies have explored the cytotoxic effects of oxazolidine derivatives on various cancer cell lines. The compound's ability to induce apoptosis or inhibit proliferation in cancer cells could be linked to its interaction with cellular signaling pathways involved in cell survival .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of oxazolidine derivatives against a panel of bacterial strains. Results indicated that compounds with a piperidine moiety exhibited enhanced activity compared to their non-piperidine counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives, suggesting a structure-activity relationship that favors the piperidine substitution .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharides (LPS), (S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine was administered to assess its effects on pro-inflammatory cytokines. The results showed a notable reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .

Synthesis and Derivatives

The synthesis of (S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the oxazolidine ring followed by functionalization at the carboxylate position. Variations in synthesis can lead to different derivatives, which may exhibit distinct biological activities.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with (S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride. Potential areas for investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts with specific biological targets will aid in optimizing its therapeutic potential.

- In Vivo Studies : Animal models are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in relevant disease models.

Q & A

Basic Research Questions

Q. How should researchers safely handle and store (S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if dust or aerosols are generated during handling .

- Storage : Store in a tightly sealed container at 2–8°C, protected from light and moisture. Ensure compatibility with storage materials (e.g., avoid reactive metals) .

- Emergency Measures : For accidental exposure, flush eyes with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and monitor for respiratory distress .

Q. What synthetic strategies are applicable for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Synthetic Routes : While direct synthesis data for this compound is limited, analogous piperidine-based oxazolidinones (e.g., ) suggest multi-step processes involving condensation of piperidine derivatives with activated carbonyl intermediates. For example, coupling methyl 4-oxo-oxazolidine carboxylate with piperidin-4-yl groups under basic conditions (e.g., NaOH in dichloromethane) may yield the target scaffold .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. THF) and temperature (0–25°C) to improve yield and minimize side reactions like epimerization .

Q. How can researchers confirm the purity of this compound, and what analytical methods are recommended?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with UV detection (206–254 nm) and a mobile phase gradient (e.g., water/acetonitrile + 0.1% TFA). Compare retention times against a reference standard .

- 1H NMR : Confirm structural integrity by verifying key peaks (e.g., piperidine CH2 groups at δ 1.5–2.5 ppm, oxazolidinone carbonyl at δ 170–175 ppm). Quantify residual solvents (e.g., acetone) via integration .

- Elemental Analysis : Validate molecular formula (C10H16N2O4·HCl) by matching experimental C, H, N, and Cl percentages to theoretical values (±0.4%) .

Advanced Research Questions

Q. How can stereochemical challenges (e.g., racemization) during synthesis be addressed?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Evans oxazaborolidines) to enhance enantiomeric excess during key steps like piperidine ring formation .

- Low-Temperature Conditions : Conduct reactions at sub-zero temperatures to suppress racemization. For example, use −20°C for nucleophilic substitutions involving the oxazolidinone ring .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers and quantify optical purity post-synthesis .

Q. What strategies are suitable for analyzing metabolic stability or degradation pathways of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites by matching fragmentation patterns to known piperidine/oxazolidinone pathways (e.g., N-dealkylation, hydroxylation) .

- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 0.1M HCl/NaOH, UV light) and analyze degradation products using high-resolution MS. Compare results to stability guidelines (ICH Q1A) .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modifications to the piperidine (e.g., substituents at C4) or oxazolidinone (e.g., ester vs. amide) moieties. Use parallel synthesis for efficiency .

- Biological Assays : Screen analogs against target receptors (e.g., bacterial ribosomes for antimicrobial SAR) using MIC assays or enzyme inhibition assays (IC50 determination). Corrogate activity data with computational docking (e.g., AutoDock Vina) to identify critical binding interactions .

- Data Analysis : Apply multivariate statistical models (e.g., partial least squares regression) to link structural descriptors (e.g., logP, polar surface area) with bioactivity .

Data Contradictions and Validation

- Purity Discrepancies : If HPLC and NMR yield conflicting purity values (e.g., 98.7% by HPLC vs. 97% by NMR), re-examine response factors or confirm impurity identity via spiking experiments with suspected contaminants (e.g., residual solvents) .

- Toxicity Data Gaps : If acute toxicity data is unavailable, extrapolate from structurally similar compounds (e.g., piperidine derivatives in ) and validate using in silico tools (e.g., ProTox-II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.